Etozolin-d3 (hydrochloride)
CAS No.:
Cat. No.: VC16674733
Molecular Formula: C13H21ClN2O3S
Molecular Weight: 323.85 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21ClN2O3S |
|---|---|
| Molecular Weight | 323.85 g/mol |
| IUPAC Name | ethyl (2E)-2-[4-oxo-5-piperidin-1-yl-3-(trideuteriomethyl)-1,3-thiazolidin-2-ylidene]acetate;hydrochloride |
| Standard InChI | InChI=1S/C13H20N2O3S.ClH/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15;/h9,13H,3-8H2,1-2H3;1H/b10-9+;/i2D3; |
| Standard InChI Key | AOHAFCXGDWOODX-VYMLLKNISA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N1/C(=C\C(=O)OCC)/SC(C1=O)N2CCCCC2.Cl |
| Canonical SMILES | CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C.Cl |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁ClN₂O₃S |
| Molecular Weight | 323.85 g/mol |
| CAS Number | Not publicly disclosed |
| PubChem Compound ID | 162641422 |
| Deuterium Substitution | 3-methyl group (3 deuteriums) |
The structural integrity of Etozolin-d3 (hydrochloride) ensures compatibility with mass spectrometry and nuclear magnetic resonance (NMR) techniques, facilitating its use in quantitative metabolic assays.
Synthesis and Deuterium Labeling Strategies
The synthesis of Etozolin-d3 (hydrochloride) employs deuterium labeling to replace three hydrogen atoms in the 3-methyl group of the thiazolidine ring. This process typically involves:
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Isotopic Exchange Reactions: Deuterium gas (D₂) or deuterated reagents (e.g., D₂O) introduce deuterium atoms into the precursor molecules under controlled catalytic conditions.
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Chiral Resolution: The (2E)-configuration of the exocyclic double bond is preserved through stereoselective synthesis to maintain pharmacological activity.
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Hydrochloride Salt Formation: The final product is stabilized as a hydrochloride salt to enhance solubility and shelf-life.
This synthetic route yields a compound with >98% isotopic purity, critical for minimizing background noise in tracer studies.
Pharmacological Mechanism and Diuretic Efficacy
Etozolin-d3 (hydrochloride) operates as a loop diuretic, mirroring the mechanism of its non-deuterated counterpart. It inhibits the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, disrupting electrolyte reabsorption and promoting diuresis . Key pharmacological features include:
Dose-Dependent Diuretic Response
In human trials, 400 mg of Etozolin demonstrated equipotency to 75 mg of benzothiazide, while 1200 mg produced a 2.8-fold greater diuretic effect . The onset of action occurs within 2–4 hours post-administration, with effects subsiding after 10 hours .
| Parameter | Etozolin (400 mg) | Benzothiazide (75 mg) |
|---|---|---|
| Peak Diuresis Onset | 2–4 hours | 2–4 hours |
| Duration of Action | 10 hours | 10 hours |
| Na⁺ Excretion Increase | 120% | 115% |
| Cl⁻ Excretion Increase | 125% | 118% |
Research Applications and Metabolic Tracing
The deuterium label in Etozolin-d3 (hydrochloride) enables precise tracking of its absorption, distribution, metabolism, and excretion (ADME) properties. Key research applications include:
Pharmacokinetic Profiling
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Plasma Half-Life: Deuterium labeling allows quantification of the parent compound and its metabolite, ozolinone, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Metabolic Pathways: Studies reveal rapid hepatic conversion to ozolinone, which retains diuretic activity.
Drug-Drug Interaction Studies
Etozolin-d3 (hydrochloride) serves as a probe substrate to assess cytochrome P450 (CYP) enzyme activity, particularly CYP3A4 and CYP2C9 isoforms involved in its metabolism.
Comparative Analysis with Non-Deuterated Etozolin
While Etozolin-d3 (hydrochloride) shares the pharmacological profile of Etozolin, its deuterated structure confers distinct advantages:
| Feature | Etozolin-d3 (Hydrochloride) | Etozolin |
|---|---|---|
| Metabolic Traceability | High (via deuterium labeling) | Limited |
| Analytical Sensitivity | Enhanced in MS/NMR assays | Standard |
| Clinical Use | Research-only | Therapeutic (historical) |
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